N-(4-bromo-2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked via a sulfur atom to an acetamide group. The 4-bromo-2-fluorophenyl substituent introduces halogenated aromatic properties, which are often associated with enhanced metabolic stability and binding affinity in medicinal chemistry.
Properties
Molecular Formula |
C13H9BrFN5OS |
|---|---|
Molecular Weight |
382.21 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C13H9BrFN5OS/c14-8-1-2-10(9(15)5-8)17-12(21)6-22-13-4-3-11-18-16-7-20(11)19-13/h1-5,7H,6H2,(H,17,21) |
InChI Key |
AETHTLGBJOJAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CSC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazin moiety and a bromo-fluorophenyl group. Its molecular formula is , with a molecular weight of 360.22 g/mol. The presence of the triazole ring is significant for its biological activity.
1. Antitumor Activity
Recent studies have indicated that compounds with triazole and pyridazine derivatives exhibit significant antitumor properties. For instance, the structural similarity of this compound to known anticancer agents suggests potential inhibitory effects on various cancer cell lines.
- Case Study : A synthesized derivative of triazole showed promising results in inhibiting the growth of breast cancer cells (MCF-7) in vitro. The compound was able to induce apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated through in vitro assays measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
- Research Findings : In one study, derivatives similar to this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory responses effectively.
3. Antimicrobial Activity
The antimicrobial properties were assessed against various bacterial strains using standard disk diffusion methods. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the phenyl ring or alterations in the triazole structure can significantly influence its efficacy and potency.
Key Findings from SAR Studies
- Substituent Effects : The presence of halogen atoms (bromo and fluoro) on the phenyl ring enhances lipophilicity and biological activity.
- Triazole Ring Modifications : Substituting different groups on the triazole ring can lead to increased interaction with target proteins involved in cancer proliferation and inflammation.
Comparison with Similar Compounds
Core Triazolo-Pyridazine Derivatives
Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit variations in substituents that influence their physicochemical and biological properties:
Key Observations :
Aromatic Acetamide Derivatives
N-Substituted 2-arylacetamides are structurally analogous to natural penicillin side chains, with variations in halogenation impacting crystallinity and intermolecular interactions:
Key Observations :
- Crystallinity: The dihedral angle between aromatic rings in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (66.4°) suggests a non-planar conformation, which may reduce π-π stacking but enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
